molecular formula C17H21NO4 B14368887 4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid CAS No. 91945-19-6

4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid

Cat. No.: B14368887
CAS No.: 91945-19-6
M. Wt: 303.35 g/mol
InChI Key: ASSZLLDQIFJPDX-UHFFFAOYSA-N
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Description

4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid is a compound that features an oxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid typically involves the formation of the oxazole ring followed by its attachment to a benzoic acid moiety. One common method for synthesizing oxazoles is the Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the oxazole ring or the benzoic acid moiety.

    Substitution: Electrophilic aromatic substitution can occur at the benzoic acid ring, while nucleophilic substitution can take place at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole N-oxides, while reduction could produce hydroxylated derivatives.

Scientific Research Applications

4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical properties compared to other oxazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

91945-19-6

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

4-[6-(3-methyl-1,2-oxazol-5-yl)hexoxy]benzoic acid

InChI

InChI=1S/C17H21NO4/c1-13-12-16(22-18-13)6-4-2-3-5-11-21-15-9-7-14(8-10-15)17(19)20/h7-10,12H,2-6,11H2,1H3,(H,19,20)

InChI Key

ASSZLLDQIFJPDX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CCCCCCOC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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